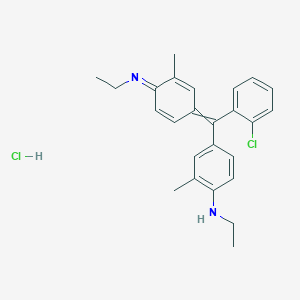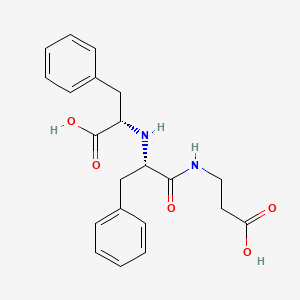
Basic Blue 5
Overview
Description
Basic Blue 5 is a chemical compound known for its application in analytical chemistry, particularly in the detection of various ions and compounds. It is a type of triphenylmethane dye, which is used as a reagent in spot tests for detecting specific ions due to its distinct color changes upon reaction .
Preparation Methods
The preparation of Basic Blue 5 involves the synthesis of triphenylmethane dyes. The synthetic route typically includes the condensation of aromatic aldehydes with aromatic amines in the presence of acid catalysts. The reaction conditions often involve maintaining an acidic environment using sulfuric, perchloric, or phosphoric acid to achieve the desired dye formation . Industrial production methods may involve large-scale batch processes where the reactants are mixed in reactors under controlled temperature and pressure conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
Basic Blue 5 undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where it may act as an oxidizing or reducing agent depending on the reaction conditions.
Substitution Reactions: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Complex Formation: This compound forms complexes with metal ions, which is the basis for its use in analytical chemistry.
Common reagents used in these reactions include sulfuric acid, perchloric acid, phosphoric acid, and various metal salts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, with hexacyanoferrate (II) and hexacyanoferrate (III), this compound forms blue and green precipitates, respectively .
Scientific Research Applications
Basic Blue 5 has several scientific research applications:
Analytical Chemistry: It is used as a reagent for detecting ions such as hexacyanoferrate (II), hexacyanoferrate (III), iodine, bromine, arsenic (III), tin (II), mercury (II), silver (I), thiosulphate, and sulphite
Biological Studies: The compound’s ability to form complexes with metal ions makes it useful in studying metal ion interactions in biological systems.
Industrial Applications: This compound is used in various industrial processes where detection of specific ions is required for quality control and process monitoring.
Mechanism of Action
The mechanism of action of Basic Blue 5 involves its interaction with specific ions to form colored complexes. The molecular targets are the ions it detects, such as hexacyanoferrate (II) and hexacyanoferrate (III). The pathways involved include the formation of coordination complexes where the dye molecules bind to the metal ions, resulting in a color change that indicates the presence of the ions .
Comparison with Similar Compounds
Basic Blue 5 is similar to other triphenylmethane dyes such as Setoglaucine O, Erioglaucine A, Eriogreen B, and Xylenecyanol FF. These compounds also serve as reagents in analytical chemistry for detecting various ions. this compound is unique in its specific color changes and sensitivity to certain ions, making it particularly useful for detecting hexacyanoferrate (II) and hexacyanoferrate (III) .
Similar Compounds
- Setoglaucine O
- Erioglaucine A
- Eriogreen B
- Xylenecyanol FF
These compounds share similar structures and functions but differ in their specific applications and the ions they detect .
Properties
IUPAC Name |
4-[(2-chlorophenyl)-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-N-ethyl-2-methylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2.ClH/c1-5-27-23-13-11-19(15-17(23)3)25(21-9-7-8-10-22(21)26)20-12-14-24(28-6-2)18(4)16-20;/h7-16,27H,5-6H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOWYKFAQVNQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC=CC=C3Cl)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3943-82-6 | |
| Record name | Basic Blue 5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3943-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-[(2-chlorophenyl)[4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-2-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-[(2-chlorophenyl)[4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-o-toluidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)
![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)






